molecular formula C14F10O4 B099360 Bis(pentafluorophenyl) oxalate CAS No. 16536-48-4

Bis(pentafluorophenyl) oxalate

Cat. No.: B099360
CAS No.: 16536-48-4
M. Wt: 422.13 g/mol
InChI Key: YMTUYHWOWDFXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bis(pentafluorophenyl) Oxalate, also known as PFPO , is primarily used as a chemiluminescence reagent . Its primary targets are fluorescent compounds , which it interacts with to produce a chemiluminescent reaction .

Mode of Action

The compound works by reacting with these fluorescent compounds in the presence of hydrogen peroxide . This reaction results in the emission of light, a process known as chemiluminescence . The emitted light can then be detected and measured, providing valuable information about the target compounds.

Biochemical Pathways

energy transfer processes . In these processes, the energy released from the reaction between this compound and a target compound is transferred to a fluorophore, causing it to emit light .

Result of Action

The primary result of this compound’s action is the production of light through chemiluminescence . This light can be measured and used to quantify the presence of target compounds, making this compound a valuable tool in various research and diagnostic applications.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the chemiluminescent reaction it catalyzes requires the presence of hydrogen peroxide . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially impact the efficiency of this reaction.

Future Directions

Bis(pentafluorophenyl)oxalate is a promising compound with potential applications in various fields. It is used as a biochemical reagent in life science-related research . Further studies and developments are expected to expand its applications and improve its performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(pentafluorophenyl) oxalate can be synthesized through the reaction of oxalyl chloride with pentafluorophenol in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

C2O2Cl2+2C6F5OHC2O4(C6F5)2+2HCl\text{C}_2\text{O}_2\text{Cl}_2 + 2 \text{C}_6\text{F}_5\text{OH} \rightarrow \text{C}_2\text{O}_4(\text{C}_6\text{F}_5)_2 + 2 \text{HCl} C2​O2​Cl2​+2C6​F5​OH→C2​O4​(C6​F5​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of bis(pentafluorophenyl)oxalate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl) oxalate primarily undergoes chemiluminescent reactions. When it reacts with hydrogen peroxide in the presence of a fluorescent dye such as 9,10-diphenylanthracene, it produces light . This reaction is highly sensitive and is used in various analytical applications.

Common Reagents and Conditions

    Hydrogen Peroxide (H₂O₂): Acts as an oxidizing agent.

    Fluorescent Dyes: Such as 9,10-diphenylanthracene, which emit light upon excitation.

    Solvents: Organic solvents like acetonitrile or dichloromethane are commonly used.

Major Products

The major product of the chemiluminescent reaction involving bis(pentafluorophenyl)oxalate is light emission at a wavelength of approximately 430 nm .

Comparison with Similar Compounds

Bis(pentafluorophenyl) oxalate is unique due to its high sensitivity and efficiency in chemiluminescent reactions. Similar compounds include:

These comparisons highlight the superior performance of bis(pentafluorophenyl)oxalate in terms of sensitivity and efficiency in chemiluminescent applications.

Properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTUYHWOWDFXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371102
Record name Bis(pentafluorophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16536-48-4
Record name Bis(pentafluorophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(pentafluorophenyl) oxalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(pentafluorophenyl) oxalate
Reactant of Route 3
Reactant of Route 3
Bis(pentafluorophenyl) oxalate
Reactant of Route 4
Reactant of Route 4
Bis(pentafluorophenyl) oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis(pentafluorophenyl) oxalate
Reactant of Route 6
Reactant of Route 6
Bis(pentafluorophenyl) oxalate
Customer
Q & A

Q1: What role does Bis(pentafluorophenyl)oxalate play in the detection of estradiol in plasma?

A: Bis(pentafluorophenyl)oxalate (PFPO) acts as a chemiluminescent reagent in the detection method described in the research paper []. It is not a target of estradiol or involved in its biological pathways. Instead, PFPO participates in a chemical reaction that generates light when it reacts with a derivative of estradiol (dansylated-estradiol) in the presence of hydrogen peroxide. This light emission is then measured to determine the concentration of estradiol in the sample.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.